

# Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Chloropyrimidine-2,5-diamine

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## Compound of Interest

Compound Name: 4-Chloropyrimidine-2,5-diamine

CAS No.: 14631-09-5

Cat. No.: B086178

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## Executive Summary & Molecular Identity[1][2]

In the development of antiviral nucleoside analogs and CDK inhibitors, **4-Chloropyrimidine-2,5-diamine** serves as a critical scaffold. Its structural integrity is often compromised by regioisomeric contamination, specifically from the thermodynamically more stable 2,4-diamino-6-chloropyrimidine (Minoxidil intermediate).

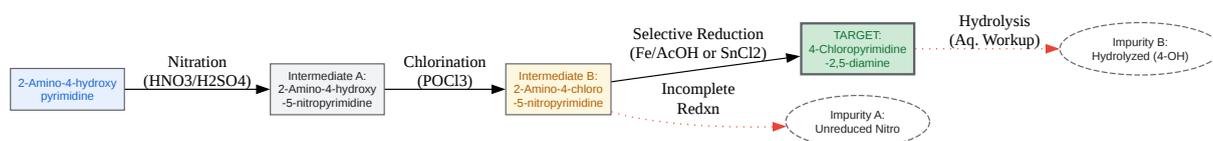
This guide provides a self-validating analytical framework to confirm the identity of the 2,5-diamine isomer, distinguishing it from common impurities through specific spectroscopic markers.

## Physicochemical Identity

Property	Specification
IUPAC Name	4-Chloropyrimidine-2,5-diamine
CAS Number	14631-09-5 (Distinct from 156-83-2)
Molecular Formula	
Molecular Weight	144.56 g/mol
Monoisotopic Mass	144.0203 Da ( )
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in water/methanol

## Synthesis & Impurity Logic (Graphviz Visualization)

Understanding the synthetic origin is required to predict impurity profiles. The standard route involves the chlorination of 5-nitropyrimidinols followed by selective reduction.



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Figure 1: Synthetic pathway highlighting critical control points for impurity generation. The reduction step is the primary source of regio-purity concerns.

## Mass Spectrometry (MS) Analysis[3][4][5][6]

Mass spectrometry provides the primary "fingerprint" for validation, specifically through the chlorine isotope pattern.

## Ionization Protocol

- Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).
- Solvent: Methanol/Water + 0.1% Formic Acid.

## Key Diagnostic Peaks

The presence of a Chlorine atom imposes a strict 3:1 intensity ratio on the molecular ion cluster.

m/z Value	Ion Identity	Relative Abundance	Diagnostic Criteria
145.0	( )	100% (Base Peak)	Primary molecular ion.
147.0	( )	~32%	PASS/FAIL Check: Must observe ~3:1 ratio.
109.0		Variable	Loss of Chlorine radical/HCl.
128.0		Low	Loss of primary amine.

## Fragmentation Logic

Under collision-induced dissociation (CID), the molecule typically fragments via:

- Dehalogenation: Loss of Cl (neutral -35 or HCl -36).
- Ring Cleavage: Loss of HCN (27 Da) characteristic of pyrimidines.

# Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][7][8]

NMR is the definitive tool for distinguishing the 2,5-diamine from the 2,6-diamine isomer.

## H NMR (DMSO- , 400 MHz)

- Solvent Choice: DMSO-

is required to visualize the exchangeable amine protons, which often collapse in

or

.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.70 – 7.90	Singlet (s)	1H	H-6	CRITICAL MARKER. Located between N1 and C5-  . Deshielded by the ring N, but shielded relative to unsubstituted pyrimidine by the C5-amine.
6.10 – 6.40	Broad Singlet (br s)	2H	C2-	Flanked by two ring nitrogens (guanidine-like). Typically more acidic/deshielded than C5-  .
4.80 – 5.20	Broad Singlet (br s)	2H	C5-	Electron-rich amine. Upfield shift relative to C2-  .

**Differentiation Note:**

- Target (2,5-diamine): H6 is a singlet at ~7.8 ppm.
- Isomer (2,6-diamine): H5 is a singlet at ~5.7 ppm (highly shielded).
- If you see a singlet below 6.0 ppm, you have the wrong isomer.

## C NMR (DMSO- $d_6$ , 100 MHz)

Shift (ppm)	Assignment	Environment
158.5	C-2	Guanidine-like carbon ( ). Most deshielded.
152.0	C-4	Attached to Chlorine ( ).
146.5	C-6	Aromatic .
128.0	C-5	Attached to Amine ( ). Shielded by resonance donation.

## Infrared (IR) Spectroscopy

IR is used primarily for functional group confirmation and solid-state form identification.

- Method: ATR-FTIR (Attenuated Total Reflectance).
- Key Bands:
  - 3450, 3320  $\text{cm}^{-1}$ :  
stretching (Primary amines). Look for doublets indicating free .[\[1\]](#)
  - 1620 – 1640  $\text{cm}^{-1}$ :  
Ring stretching / Amine bending (Scissoring).
  - 740 – 780  $\text{cm}^{-1}$ :

stretching (Strong band).

## Experimental Protocols

### Sample Preparation for NMR

To ensure resolution of the two distinct amine signals:

- Weigh 5-10 mg of the solid compound.
- Dissolve in 0.6 mL of DMSO-

(99.9% D).

- Critical Step: Add 1 drop of  
  
only after the initial scan.

will cause the amine peaks (6.2 and 5.0 ppm) to disappear, confirming they are exchangeable protons and revealing the non-exchangeable H-6 singlet clearly.

### Purity Profiling (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% TFA.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 mins.
- Detection: 254 nm (Pyrimidine absorption max).
- Retention Time Logic: The 4-chloro derivative is more hydrophobic than the 4-hydroxy impurity (hydrolysis product) but less hydrophobic than the fully reduced des-chloro analog.

## References

- Compound Identity & CAS Verification

- National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 14631-09-5.
- Source:
- Synthetic Pathway & Reduction Methods
  - Gamble, A. B., et al. (2007).[2] "Aryl Nitro Reduction with Iron Powder." Synthetic Communications, 37(16), 2777-2786.[2] (Methodology basis for 5-nitro reduction).
  - Source:
- Spectroscopic Data Correlation
  - Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." (Standard reference for substituent effects on pyrimidine rings).
  - Source:

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## Sources

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- [2. researchgate.net \[researchgate.net\]](https://researchgate.net)
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